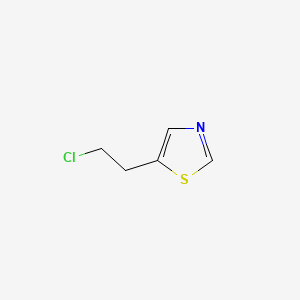

5-(2-Chloroethyl)-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-chloroethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS/c6-2-1-5-3-7-4-8-5/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQGSQJWWYBZFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 2 Chloroethyl 1,3 Thiazole and Analogues

Established Synthetic Routes to the 5-(2-Chloroethyl)-1,3-thiazole Core

Traditional methods for thiazole (B1198619) synthesis have been widely employed and adapted for the preparation of specifically substituted analogues, including those bearing a chloroethyl group.

Cyclization Reactions in the Formation of the 1,3-Thiazole Ring System Bearing a 2-Chloroethyl Substituent

The formation of the thiazole ring fundamentally involves the reaction between a three-atom C-C-N fragment and a two-atom C-S fragment, or vice versa. To introduce a 2-chloroethyl substituent at the 5-position, the synthesis must start with a precursor already containing the required carbon skeleton.

One plausible cyclization approach involves the reaction of a thioamide, such as thioformamide (B92385), with an α-halocarbonyl compound that bears the chloroethyl moiety. A key starting material for this strategy would be a 4-chlorobutanoyl derivative halogenated at the α-position (e.g., 1,4-dichloro-3-oxobutane). The thioamide's sulfur atom acts as a nucleophile, attacking the α-carbon of the ketone, leading to an intermediate that subsequently cyclizes via condensation between the nitrogen atom and the carbonyl group to form the thiazole ring. pharmaguideline.com The stability of the resulting aromatic thiazole ring is a significant driving force for this reaction. youtube.com

Hantzsch Thiazole Synthesis and its Adaptations for this compound Derivatization

The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone method for thiazole ring formation, involving the reaction of an α-haloketone with a thioamide. youtube.comsynarchive.com This method is highly versatile and has been adapted for the synthesis of a wide array of substituted thiazoles. nih.gov

To specifically synthesize this compound, the Hantzsch synthesis would require the following key reactants:

An α-haloketone: A suitable precursor would be 1,4-dichloro-3-butanone. Here, the chlorine atom at the 1-position provides the reactive site for the initial nucleophilic attack by the thioamide sulfur.

A thioamide: Thioformamide would be used to provide the N1, C2, and S atoms of the thiazole ring, resulting in an unsubstituted C2 position.

The reaction mechanism initiates with an SN2 reaction where the sulfur of the thioamide displaces the α-halogen of the ketone. youtube.com This is followed by an intramolecular condensation and dehydration, leading to the formation of the aromatic thiazole ring. youtube.com The adaptability of this synthesis allows for the creation of various derivatives by modifying either the thioamide or the α-haloketone. researchgate.net

Chlorination-Cyclization Reactions in the Synthesis of this compound Derivatives

Chlorination-cyclization reactions provide an alternative and powerful route to thiazole derivatives, particularly for compounds like 2-chloro-5-chloromethylthiazole (B146395), a close analogue of the target compound. semanticscholar.org These methods often start from readily available acyclic precursors.

One established method begins with 1,3-dichloropropene. semanticscholar.org The process involves several steps:

Thiocyanation: 1,3-Dichloropropene is reacted with sodium thiocyanate (B1210189) to produce 3-chloro-2-propenylthiocyanate.

Isomerization: This thiocyanate undergoes a thermal researchgate.netresearchgate.net-sigmatropic rearrangement to yield the isothiocyanate derivative, 3-chloro-1-propenylisothiocyanate.

Chlorination-Cyclization: The isothiocyanate is then treated with a chlorinating agent, such as sulfuryl chloride or chlorine, which induces cyclization to form the 2-chloro-5-chloromethylthiazole ring. semanticscholar.orggoogleapis.com

A similar strategy employs allyl isothiocyanate as the starting material, which is reacted with a chlorinating agent to initiate the cyclization cascade. google.comepo.org This approach is advantageous for industrial-scale synthesis due to the accessibility of the starting materials. googleapis.com

Modern and Sustainable Synthetic Approaches for this compound

In response to the growing need for environmentally responsible chemical manufacturing, modern synthetic chemistry has focused on developing catalytic and green methodologies. These principles are applicable to the synthesis of this compound to improve efficiency and reduce environmental impact.

Catalytic Strategies in the Synthesis of this compound

The use of catalysts in organic synthesis can lead to milder reaction conditions, shorter reaction times, and higher yields. While specific catalytic syntheses for this compound are not extensively documented, general catalytic methods for thiazole formation can be adapted.

Heterogeneous Catalysis: Recyclable solid-supported catalysts, such as silica-supported tungstosilisic acid, have been used in one-pot, multi-component Hantzsch-type syntheses. mdpi.com Such catalysts are easily separated from the reaction mixture, simplifying purification and allowing for reuse, which aligns with green chemistry principles. mdpi.com

Metal Catalysis: Transition-metal catalysts, including copper and calcium complexes, have been developed for thiazole synthesis. acs.org For example, copper-catalyzed aerobic oxidative reactions can construct thiazoles from aldehydes, amines, and elemental sulfur. acs.org These methods can offer high efficiency but may require careful control of conditions to avoid catalyst deactivation or side reactions.

Catalyst-Free Approaches: Interestingly, some modern adaptations of the Hantzsch synthesis have been developed to proceed efficiently without any catalyst, often under mild conditions, by carefully selecting highly reactive starting materials like α-chloroglycinates. nih.gov

Green Chemistry Principles Applied to this compound Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov Several of these principles can be applied to the synthesis of this compound. bohrium.com

Alternative Energy Sources: Microwave irradiation and ultrasonic irradiation are innovative techniques used to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netnih.govbepls.com These methods have been successfully applied to various thiazole syntheses, including Hantzsch-type reactions. mdpi.com

Green Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Modern approaches prioritize the use of greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). bepls.com Some reactions have even been developed to run under solvent-free conditions, significantly reducing waste. bepls.commdpi.com

Derivatization and Structural Modification Reactions of this compound

The presence of two distinct reactive sites—the electrophilic carbon of the chloroethyl group and the electron-rich thiazole ring—allows for a diverse range of chemical transformations, enabling the synthesis of a wide array of novel derivatives.

Chemical Transformations Involving the 2-Chloroethyl Side Chain of this compound

The 2-chloroethyl side chain at the C5 position of the thiazole ring is highly susceptible to nucleophilic substitution reactions, providing a straightforward route to introduce various functional groups. This reactivity is a cornerstone of its utility as a synthetic intermediate.

A variety of nucleophiles can be employed to displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. These transformations are typically carried out under standard nucleophilic substitution conditions, often with the use of a base to facilitate the reaction.

Nucleophilic Substitution Reactions:

Amination: Reaction with primary or secondary amines leads to the corresponding N-substituted 2-(thiazol-5-yl)ethylamines. These reactions are fundamental in the synthesis of compounds with potential biological activity. For instance, reaction with various secondary amines can yield a diverse library of tertiary amine derivatives.

Thiolation: Thiolates are excellent nucleophiles that readily displace the chloride to form thioethers. This reaction is valuable for introducing sulfur-containing moieties, which are prevalent in many biologically active molecules.

Azidation: The introduction of an azide (B81097) group via reaction with sodium azide provides a precursor for the synthesis of triazoles through click chemistry or for the preparation of primary amines via reduction.

Cyanation: Substitution with cyanide, typically using sodium or potassium cyanide, introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine, offering a pathway for chain extension and further functionalization.

Hydrolysis: Although not always the primary goal, hydrolysis of the chloroethyl group can occur, particularly under basic conditions or in the presence of water, to yield 5-(2-hydroxyethyl)-1,3-thiazole. A more controlled conversion to the alcohol is often achieved by first reacting with a carboxylate anion, such as formate (B1220265) or acetate, followed by hydrolysis of the resulting ester. This two-step process can offer higher yields and cleaner reactions compared to direct hydrolysis. For example, the conversion of the analogous 2-chloro-5-chloromethylthiazole to 5-hydroxymethylthiazole (B23344) has been successfully achieved by displacement of the aliphatic chlorine with a formate anion, followed by hydrolysis. semanticscholar.org

Interactive Table: Examples of Nucleophilic Substitution on the 2-Chloroethyl Side Chain.

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Amine | Diethylamine | Tertiary Amine |

| Thiol | Sodium thiomethoxide | Thioether |

| Azide | Sodium azide | Azide |

| Cyanide | Potassium cyanide | Nitrile |

Electrophilic and Nucleophilic Substitution Reactions on the 1,3-Thiazole Ring of this compound

The 1,3-thiazole ring exhibits aromatic character and can undergo both electrophilic and nucleophilic substitution reactions, although its reactivity is influenced by the presence of the electron-donating sulfur atom and the electron-withdrawing nitrogen atom. The position of substitution is dictated by the electronic nature of the ring and the directing effects of existing substituents.

Electrophilic Aromatic Substitution:

The thiazole ring is generally considered to be electron-rich, and theoretical calculations indicate that the C5 position is the most electron-dense and, therefore, the primary site for electrophilic attack in unsubstituted thiazole. wikipedia.org However, in 5-substituted thiazoles such as this compound, the directing effects of the alkyl group must be considered.

For 5-alkylthiazoles, electrophilic substitution reactions show a preference for different positions depending on the specific electrophile:

Halogenation: Bromination and chlorination of 5-substituted thiazoles tend to occur at the C2 position. ias.ac.in This regioselectivity is influenced by the reaction conditions and the nature of the halogenating agent.

Nitration and Sulfonation: In contrast to halogenation, nitration and sulfonation of 5-substituted thiazoles generally favor substitution at the C4 position. ias.ac.in For instance, sulfonation of thiazole itself at high temperatures yields thiazole-5-sulfonic acid. ias.ac.in The introduction of a sulfonyl chloride group at the C5 position has also been reported for 2-chlorothiazole, yielding 2-chloro-1,3-thiazole-5-sulfonyl chloride. scbt.comcalpaclab.com

Nucleophilic Aromatic Substitution:

Direct nucleophilic aromatic substitution on the thiazole ring is less common than electrophilic substitution and typically requires the presence of a good leaving group and/or activation by electron-withdrawing groups. The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com

While this compound itself does not have a leaving group directly on the ring, derivatives with halogens at the C2 position can undergo nucleophilic displacement. For example, 2-aminothiazole (B372263) derivatives can be converted to 2-halothiazoles, which can then be subjected to nucleophilic substitution. ias.ac.in

Interactive Table: Regioselectivity of Substitution on the 5-Substituted Thiazole Ring.

| Reaction Type | Position of Substitution | Example Reaction |

|---|---|---|

| Halogenation | C2 | Bromination |

| Nitration | C4 | Nitration with nitric acid |

| Sulfonation | C4 | Sulfonation with oleum |

Mechanistic Investigations into the Chemical Reactivity of 5 2 Chloroethyl 1,3 Thiazole

Reaction Pathways for Nucleophilic Substitution on the 2-Chloroethyl Moiety of 5-(2-Chloroethyl)-1,3-thiazole

The 2-chloroethyl substituent attached to the C5 position of the 1,3-thiazole ring is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions. The mechanism of these reactions, primarily proceeding via either a bimolecular (S(_N)2) or unimolecular (S(_N)1) pathway, is dictated by several factors including the nature of the nucleophile, the solvent, and the reaction temperature. msu.edu

The S(_N)2 mechanism is generally favored for primary alkyl halides. This pathway involves a single concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. libretexts.org This leads to an inversion of stereochemistry if the carbon were chiral. For this compound, the reaction rate is dependent on the concentration of both the thiazole (B1198619) substrate and the incoming nucleophile (Rate = k[thiazole][nucleophile]). msu.edu Strong, sterically unhindered nucleophiles such as iodide, cyanide, azide (B81097), and alkoxides in polar aprotic solvents like acetone (B3395972) or DMSO promote the S(_N)2 pathway. The thiazole ring itself, being electron-rich, may have a minor electron-donating inductive effect, which slightly deactivates the adjacent carbon for S(_N)2 attack compared to a simple chloroethane, but the primary nature of the substrate remains the dominant factor.

While less common for primary halides, an S(_N)1 mechanism could potentially occur under specific conditions, such as with very weak nucleophiles in polar protic solvents (e.g., solvolysis in water or ethanol). This two-step process would involve the slow, rate-determining departure of the chloride ion to form a primary carbocation, which is then rapidly attacked by the nucleophile. However, primary carbocations are notoriously unstable, making this pathway energetically unfavorable unless a rearrangement to a more stable carbocation is possible, which is not the case here. Therefore, the S(_N)2 mechanism is the predominant pathway for nucleophilic substitution on the 2-chloroethyl moiety.

A competing reaction pathway is elimination (E2), especially in the presence of strong, sterically hindered bases like potassium tert-butoxide. In this case, the base abstracts a proton from the carbon adjacent to the chloro-substituted carbon, leading to the formation of 5-vinyl-1,3-thiazole.

Table 1: Influence of Reaction Conditions on Nucleophilic Substitution of this compound

| Nucleophile | Solvent | Predominant Mechanism | Major Product |

|---|---|---|---|

| Sodium Cyanide (NaCN) | DMSO | S(_N)2 | 5-(2-Cyanoethyl)-1,3-thiazole |

| Sodium Azide (NaN(_3)) | DMF | S(_N)2 | 5-(2-Azidoethyl)-1,3-thiazole |

| Sodium Methoxide (NaOMe) | Methanol | S(_N)2 | 5-(2-Methoxyethyl)-1,3-thiazole |

| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | E2 | 5-Vinyl-1,3-thiazole |

| Ethanol (EtOH) | Ethanol (reflux) | S(_N)1 (minor/slow) / S(_N)2 | 5-(2-Ethoxyethyl)-1,3-thiazole |

Electrophilic Aromatic Substitution Mechanisms of the 1,3-Thiazole Heterocycle in this compound

The 1,3-thiazole ring is an aromatic heterocycle, but its reactivity towards electrophilic aromatic substitution (EAS) is lower than that of benzene (B151609). The nitrogen atom at position 3 deactivates the ring towards electrophilic attack through its electron-withdrawing inductive effect. ias.ac.in However, the sulfur atom at position 1 can donate electron density through resonance, which counteracts this deactivation to some extent. pharmaguideline.com

Calculations of pi-electron density and experimental evidence show that the C5 position is the most nucleophilic and therefore the primary site for electrophilic attack in an unsubstituted thiazole. wikipedia.orgchemicalbook.com In the case of this compound, the C5 position is already occupied. The 2-chloroethyl group is an alkyl group, which is weakly activating and ortho-, para-directing in benzene systems. In the thiazole ring, this substituent will influence the regioselectivity of further substitutions. The most likely position for a subsequent electrophilic attack is the C4 position, as the C2 position is the most electron-deficient and generally resistant to electrophiles. pharmaguideline.comchemicalbook.com

The general mechanism for EAS on the thiazole ring involves the attack of an electrophile (E) on the electron-rich C4 position, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ring atoms, including the sulfur atom. The final step is the loss of a proton (H) from the C4 position, which restores the aromaticity of the thiazole ring and yields the substituted product.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. These reactions often require harsh conditions due to the relatively deactivated nature of the thiazole ring. slideshare.net For instance, nitration might require a mixture of fuming nitric acid and concentrated sulfuric acid.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Major Product | Mechanism Notes |

|---|---|---|---|

| Bromination | Br(_2), FeBr(_3) | 4-Bromo-5-(2-chloroethyl)-1,3-thiazole | Formation of a resonance-stabilized sigma complex at C4. |

| Nitration | HNO(_3), H(_2)SO(_4) | 5-(2-Chloroethyl)-4-nitro-1,3-thiazole | Requires strong acidic conditions to generate the nitronium ion (NO(_2)(^+)). |

| Friedel-Crafts Acylation | CH(_3)COCl, AlCl(_3) | 4-Acetyl-5-(2-chloroethyl)-1,3-thiazole | The acylium ion (CH(_3)CO(^+)) acts as the electrophile. |

Ring-Opening and Ring-Closing Reactions Involving the Thiazole Nucleus of this compound

The thiazole ring is an aromatic system and is therefore relatively stable, resisting ring-opening under most conditions. pharmaguideline.com However, under certain harsh reductive or oxidative conditions, the ring can be cleaved. A common method for thiazole ring-opening is reductive desulfurization using Raney Nickel. slideshare.net This process removes the sulfur atom from the ring, leading to the formation of an acyclic amine. For this compound, this reaction would result in the complete degradation of the heterocyclic portion of the molecule. Ring-opening can also be achieved under strongly basic conditions, which can facilitate the cleavage of the C-S bonds, although this is less common. firsthope.co.in

Ring-closing reactions are fundamental to the synthesis of the thiazole nucleus itself. The most widely recognized method is the Hantzsch thiazole synthesis. researchgate.netkuey.net This process involves the condensation and cyclization of an α-haloketone with a thioamide. A plausible synthetic route to this compound would employ this methodology. For example, the reaction of 1,4-dichloro-2-butanone with thioformamide (B92385) would proceed via initial nucleophilic attack of the thioamide sulfur on the carbon bearing the chlorine at the C4 position, followed by intramolecular condensation and dehydration to form the aromatic thiazole ring.

Plausible Hantzsch Synthesis for this compound:

Nucleophilic Attack: The sulfur atom of thioformamide attacks the electrophilic C4 of 1,4-dichloro-2-butanone.

Cyclization: The nitrogen atom of the thioamide intermediate attacks the carbonyl carbon.

Dehydration: Elimination of a water molecule leads to the formation of the final aromatic this compound product.

Oxidation and Reduction Chemistry of this compound

The thiazole ring exhibits reactivity towards both oxidation and reduction, although it is generally resistant to many common reagents. slideshare.net

Oxidation: Oxidation of the thiazole ring can occur at either the nitrogen or the sulfur atom. wikipedia.org Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), can lead to the formation of the corresponding thiazole N-oxide. wikipedia.org The nitrogen atom's lone pair is more available for oxidation than the sulfur's, whose lone pair is partially involved in the aromatic system. Oxidation at the sulfur atom is also possible, leading to non-aromatic thiazole sulfoxides or sulfones, though this generally requires stronger oxidizing agents. wikipedia.org The 2-chloroethyl side chain is generally inert to these oxidizing conditions.

Reduction: The thiazole ring is resistant to reduction by agents like sodium borohydride. globalresearchonline.net However, it can be reduced under more forcing conditions. Catalytic hydrogenation (e.g., using H(_2)/Pd or Pt) can reduce the double bonds in the ring to yield a thiazolidine (B150603) derivative. firsthope.co.in As mentioned previously, a more drastic reduction using Raney Nickel leads to desulfurization and ring cleavage. pharmaguideline.comslideshare.net The chloroethyl group can also be subject to reduction; for instance, catalytic hydrogenation could potentially lead to dehalogenation, yielding 5-ethyl-1,3-thiazole.

Table 3: Oxidation and Reduction Reactions

| Reaction Type | Reagents | Potential Product(s) | Comments |

|---|---|---|---|

| N-Oxidation | mCPBA | This compound 3-oxide | Oxidation occurs at the ring nitrogen. |

| S-Oxidation | Stronger peroxy acids | This compound 1,1-dioxide | Results in a non-aromatic sulfone. |

| Ring Reduction | H(_2), PtO(_2) | 5-(2-Chloroethyl)thiazolidine | Aromaticity is lost. |

| Reductive Cleavage | Raney Nickel, H(_2) | Degradation products (e.g., acyclic amines) | Results in desulfurization and ring-opening. |

Cycloaddition Reactions Exhibited by this compound and its Vinyl Analogues

Thiazoles can participate in cycloaddition reactions, although their inherent aromaticity means that these reactions often require high temperatures or specific activation to overcome the aromatic stabilization energy. wikipedia.org One of the most significant cycloaddition reactions is the Diels-Alder, or [4+2] cycloaddition. wikipedia.org

The reactivity of this compound itself as a diene or dienophile is limited. However, it serves as a valuable precursor to a more reactive species: 5-vinyl-1,3-thiazole. This vinyl analogue can be readily synthesized via an E2 elimination reaction by treating the parent compound with a strong, non-nucleophilic base like potassium tert-butoxide.

5-Vinyl-1,3-thiazole is a versatile participant in Diels-Alder reactions. nih.gov It can function as a dienophile due to the electron-withdrawing nature of the thiazole ring activating the vinyl group. For example, it can react with a conjugated diene like cyclopentadiene (B3395910) to form a bicyclic adduct. Conversely, the thiazole ring itself can act as a diene, reacting with a powerful dienophile such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). These reactions are often complex and can be followed by subsequent rearrangements or extrusions. For instance, the Diels-Alder reaction between a thiazole and an alkyne can lead to the extrusion of sulfur and the formation of a pyridine (B92270) derivative. wikipedia.org

Thiazoles can also undergo [3+2] cycloadditions. For instance, quaternization of the ring nitrogen followed by deprotonation at C2 can form a thiazolium ylide, which is a 1,3-dipole. This species can then react with various dipolarophiles, such as alkynes or alkenes, to form fused heterocyclic systems. acs.orgacs.org

Table 4: Cycloaddition Potential of 5-Vinyl-1,3-thiazole

| Role of Vinylthiazole | Reactant | Reaction Type | Product Class |

|---|---|---|---|

| Dienophile | Cyclopentadiene | [4+2] Diels-Alder | Bicyclic Thiazole Adduct |

| Diene | Dimethyl Acetylenedicarboxylate (DMAD) | [4+2] Diels-Alder | Pyridine Derivative (after sulfur extrusion) |

| Precursor to 1,3-Dipole | Methyl Propiolate (after ylide formation) | [3+2] Dipolar Cycloaddition | Pyrrolo[2,1-b]thiazole derivative |

Advanced Spectroscopic and Analytical Characterization Techniques for 5 2 Chloroethyl 1,3 Thiazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Mechanistic Studies of 5-(2-Chloroethyl)-1,3-thiazole and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and its derivatives. bhu.ac.inslideshare.net By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined. ethernet.edu.et

In the ¹H NMR spectrum, the protons on the thiazole (B1198619) ring and the ethyl side chain exhibit characteristic signals. The proton at the C2 position of the thiazole ring typically appears as a singlet in the downfield region, while the proton at C4 would also be a singlet. chemicalbook.com The ethyl group gives rise to two triplet signals due to spin-spin coupling: a downfield triplet corresponding to the methylene (B1212753) group attached to the chlorine atom (–CH₂Cl) and an upfield triplet for the methylene group attached to the thiazole ring (Ar–CH₂–).

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal, allowing for complete structural mapping. asianpubs.org The chemical shifts are influenced by the electronic environment of each carbon. For instance, the carbon atoms of the thiazole ring (C2, C4, and C5) resonate at characteristic downfield positions due to the influence of the nitrogen and sulfur heteroatoms. asianpubs.org The carbons of the 2-chloroethyl substituent appear in the aliphatic region of the spectrum.

NMR is also pivotal in mechanistic studies involving this compound. By acquiring spectra at various time points during a reaction, the disappearance of starting materials and the appearance of intermediates and products can be tracked, providing insights into reaction kinetics and pathways. For example, in substitution reactions where the chlorine atom is replaced, changes in the chemical shifts of the adjacent methylene protons and carbon are readily monitored. beilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar thiazole structures.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H2 | ¹H | ~8.7 - 9.0 | Singlet (s) | Proton on C2 of the thiazole ring. |

| H4 | ¹H | ~7.5 - 7.8 | Singlet (s) | Proton on C4 of the thiazole ring. |

| Thiazole-CH₂- | ¹H | ~3.3 - 3.6 | Triplet (t) | Methylene protons adjacent to the thiazole ring. |

| -CH₂-Cl | ¹H | ~3.8 - 4.1 | Triplet (t) | Methylene protons adjacent to the chlorine atom. |

| C2 | ¹³C | ~150 - 155 | Singlet | Thiazole ring carbon between N and S. |

| C4 | ¹³C | ~140 - 145 | Singlet | Unsubstituted thiazole ring carbon. |

| C5 | ¹³C | ~130 - 135 | Singlet | Substituted thiazole ring carbon. |

| Thiazole-CH₂- | ¹³C | ~30 - 35 | Singlet | Methylene carbon adjacent to the thiazole ring. |

| -CH₂-Cl | ¹³C | ~40 - 45 | Singlet | Methylene carbon adjacent to the chlorine atom. |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis of this compound in Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, often to within a few parts per million, which allows for the unambiguous determination of the compound's elemental formula (C₅H₆ClNS). spectroscopyonline.com

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the mass spectrum will exhibit a characteristic M⁺ peak and an M+2 peak, where the M+2 peak has about one-third the intensity of the M⁺ peak. whitman.edu This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Fragmentation analysis provides valuable structural information by breaking the molecule into smaller, charged fragments. whitman.eduresearchgate.net For this compound, common fragmentation pathways observed under electron impact (EI) ionization would include:

Loss of the chloroethyl side chain: Cleavage of the bond between the thiazole ring and the ethyl group.

Loss of a chlorine radical (•Cl): Resulting in a cation with a mass of (M-35)⁺ or (M-37)⁺.

Cleavage of the thiazole ring: Leading to smaller fragments characteristic of the heterocyclic core.

In reaction monitoring, MS can be coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) to track the consumption of this compound and the formation of products in real-time. google.com This is essential for optimizing reaction conditions and identifying potential byproducts.

Table 2: Expected Mass Spectrometry Data for this compound (C₅H₆ClNS)

| Parameter | Value | Significance |

| Nominal Mass | 147 g/mol | Integer mass of the most abundant isotopes. |

| Molecular Ion (M⁺) for ³⁵Cl | m/z ≈ 147 | Corresponds to the molecule with the ³⁵Cl isotope. |

| Molecular Ion (M+2) for ³⁷Cl | m/z ≈ 149 | Corresponds to the molecule with the ³⁷Cl isotope. |

| M+2 Intensity Ratio | ~32.5% of M⁺ | Confirms the presence of one chlorine atom. whitman.edu |

| Common Fragment | m/z ≈ 112 | Loss of chlorine (M-Cl)⁺. |

| Common Fragment | m/z ≈ 84 | Thiazole ring fragment. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification in this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com These methods are excellent for identifying the functional groups present in this compound based on the characteristic frequencies at which they absorb or scatter light. researchgate.net

The IR spectrum provides information about the vibrations of polar bonds. Key absorption bands expected for this compound include:

C-H stretching: Aromatic C-H stretches from the thiazole ring typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹. tsijournals.com

C=N stretching: The carbon-nitrogen double bond within the thiazole ring gives rise to a strong absorption in the 1500-1570 cm⁻¹ region. tsijournals.com

C=C stretching: Aromatic ring stretching vibrations are observed in the 1400-1600 cm⁻¹ range. tsijournals.com

C-Cl stretching: The carbon-chlorine bond exhibits a characteristic strong absorption in the fingerprint region, typically between 650 and 750 cm⁻¹. researchgate.net

C-S stretching: The carbon-sulfur bond vibration is generally weaker and appears in the 600-750 cm⁻¹ region. tsijournals.comscialert.net

Raman spectroscopy is particularly sensitive to the vibrations of non-polar, symmetric bonds and the heterocyclic ring system. It would provide complementary data, especially for the C-S and C=C bonds of the thiazole ring. scialert.net Together, IR and Raman spectra offer a comprehensive vibrational profile of the molecule, confirming the presence of the thiazole ring and the chloroethyl functional group. google.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | IR/Raman | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | IR/Raman | 2850 - 2970 | Medium |

| C=N Stretch (Thiazole) | IR/Raman | 1500 - 1570 | Strong (IR), Medium (Raman) |

| C=C Stretch (Thiazole) | IR/Raman | 1400 - 1600 | Medium-Variable |

| CH₂ Bend | IR/Raman | 1430 - 1470 | Medium |

| C-Cl Stretch | IR | 650 - 750 | Strong |

| C-S Stretch (Thiazole) | Raman/IR | 600 - 750 | Strong (Raman), Weak (IR) |

X-ray Crystallography for Precise Solid-State Structure Determination of this compound and its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide exact bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecule's structure and stereochemistry. sibran.ru

Furthermore, this technique is crucial for studying intermolecular interactions in the solid state, such as hydrogen bonding or other non-covalent interactions, which dictate how the molecules pack into a crystal lattice. mdpi.com For complexes of this compound, for example with metal ions, X-ray crystallography would be essential to determine the coordination geometry and the nature of the bonding between the thiazole moiety and the metal center.

Table 4: Representative Crystallographic Data for a Thiazole Analog (2-Chloro-5-(chloromethyl)thiazole) nih.gov This data illustrates the type of information obtained from an X-ray crystallography study.

| Parameter | Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/n | The symmetry elements within the unit cell. |

| a (Å) | 4.2430 | Unit cell dimension. |

| b (Å) | 17.151 | Unit cell dimension. |

| c (Å) | 9.1640 | Unit cell dimension. |

| β (°) | 96.82 | Unit cell angle. |

| V (ų) | 662.2 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

Advanced Chromatographic Methods for Purity Assessment and Quantitative Analysis of this compound in Non-Biological Matrices

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for assessing the purity and performing quantitative analysis of this compound. researchgate.net These methods are essential for quality control during synthesis and for monitoring the compound in various non-biological samples.

A typical method for purity assessment is reversed-phase HPLC (RP-HPLC). In this technique, this compound would be separated from impurities on a non-polar stationary phase, such as a C18 column. ejgm.co.uk The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netejgm.co.uk Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the thiazole ring strongly absorbs light. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

For quantitative analysis, a calibration curve is constructed by running known concentrations of a pure standard. This allows for the precise determination of the concentration of this compound in a sample. researchgate.net Such methods can be validated according to ICH guidelines to ensure they are accurate, precise, linear, and robust. ejgm.co.ukresearchgate.net

Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is also suitable for analyzing this compound, given its volatility. google.comgoogle.com GC is particularly effective for separating volatile impurities and can provide excellent quantitative results. google.com

Table 5: Typical HPLC Method Parameters for Analysis of Thiazole Derivatives

| Parameter | Condition | Purpose |

| Technique | Reversed-Phase HPLC | Separation based on polarity. researchgate.net |

| Stationary Phase | C18 (Octadecylsilane) | Non-polar phase for retaining the analyte. ejgm.co.uk |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer | Elutes the compound from the column. researchgate.net |

| Elution Mode | Isocratic or Gradient | Maintains constant or varied mobile phase composition. |

| Flow Rate | 0.8 - 1.2 mL/min | Controls the speed of the separation. |

| Detection | UV-Vis Diode Array (DAD) | Monitors absorbance, typically in the 240-270 nm range. |

| Injection Volume | 5 - 20 µL | Amount of sample introduced for analysis. |

Theoretical and Computational Studies on 5 2 Chloroethyl 1,3 Thiazole

Quantum Chemical Investigations of Electronic Structure and Reactivity of 5-(2-Chloroethyl)-1,3-thiazole (e.g., DFT, HOMO-LUMO Analysis, MEP, ELF, RDG)

Quantum chemical calculations are fundamental to understanding the electronic nature of this compound. Density Functional Theory (DFT) is a primary method used for these investigations, offering a balance between accuracy and computational cost. researchgate.netcrimsonpublishers.com

DFT, HOMO-LUMO Analysis, and Molecular Electrostatic Potential (MEP)

DFT calculations are employed to optimize the molecular geometry and to determine electronic properties. iucr.org The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests the molecule is more reactive and polarizable. crimsonpublishers.comuomphysics.net For instance, in studies of related chloroethyl-containing heterocyclic compounds, a lower HOMO-LUMO gap was correlated with higher chemical reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. nih.govresearchgate.net These maps are instrumental in predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.net For a molecule like this compound, the MEP would likely show negative potential around the nitrogen and sulfur atoms of the thiazole (B1198619) ring, indicating their susceptibility to electrophilic attack, while regions near the hydrogen atoms would exhibit positive potential. nih.govrsc.org

Electron Localization Function (ELF) and Reduced Density Gradient (RDG)

The Electron Localization Function (ELF) provides a measure of electron localization, offering a clear picture of chemical bonding. researchgate.netdiva-portal.org It helps to distinguish between covalent bonds, lone pairs, and core electrons. diva-portal.orgias.ac.in An ELF analysis of this compound would quantify the covalent nature of the bonds within the thiazole ring and the chloroethyl side chain.

Reduced Density Gradient (RDG) analysis is used to visualize and characterize non-covalent interactions (NCIs). researchgate.netscholaris.ca By plotting the RDG against the electron density, it is possible to identify and differentiate between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and strong repulsive interactions. aps.orgtandfonline.com This analysis is particularly useful for studying the aggregation and intermolecular forces of the molecule. nih.gov

Molecular Dynamics Simulations of this compound in Various Chemical Environments

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. tanaffosjournal.ir For this compound, MD simulations can provide insights into its conformational flexibility, solvation effects, and interactions with other molecules, such as biological macromolecules. semanticscholar.org In studies of similar thiazole derivatives, MD simulations have been used to assess the stability of compounds when bound to active sites of proteins, providing a dynamic view of the intermolecular interactions. nih.govresearchgate.net Such simulations could predict how this compound behaves in different solvents or its stability within a biological system, which is crucial for applications in materials science and drug design. tanaffosjournal.irsemanticscholar.org

Prediction of Spectroscopic Properties of this compound through Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, including vibrational (FT-IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. researchgate.netnih.gov

By calculating the vibrational frequencies, a theoretical FT-IR spectrum can be generated and compared with experimental data to confirm the molecular structure. tandfonline.comsibran.ru Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the assignment of experimental spectra. sibran.ru Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra, providing information on the electronic transitions between molecular orbitals, such as the HOMO-LUMO transition. nih.govmdpi.com These computational predictions are valuable for characterizing the molecule and confirming its identity. nih.gov

Analysis of Non-Covalent Interactions and Intermolecular Forces in this compound Aggregates

The way molecules interact with each other governs the properties of materials in the solid and liquid states. Non-covalent interactions (NCIs), though weaker than covalent bonds, are critical in determining the three-dimensional structure of molecular aggregates. encyclopedia.pub For this compound, several types of NCIs are expected.

These interactions include hydrogen bonds (e.g., C-H···N or C-H···Cl), van der Waals forces, and potentially π-π stacking interactions between the thiazole rings. rsc.orgencyclopedia.pubrsc.org Computational tools like Hirshfeld surface analysis and the aforementioned Reduced Density Gradient (RDG) analysis are used to investigate these forces. iucr.orgtandfonline.comsibran.ru Hirshfeld analysis maps various properties onto the molecular surface to visualize and quantify intermolecular contacts. iucr.org Understanding these interactions is key to predicting the crystal packing and physical properties of the compound.

| Interaction Type | Description | Computational Tool |

| Hydrogen Bonds | Attraction between a partially positive hydrogen and a highly electronegative atom (N, S, Cl). encyclopedia.pub | RDG, Hirshfeld Analysis, NBO |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Hirshfeld Analysis, NCI Plot |

| Van der Waals Forces | Weak intermolecular forces resulting from temporary fluctuations in electron density. encyclopedia.pub | RDG, Energy Frameworks |

| Halogen Bonds | Noncovalent interaction involving a halogen atom (Cl) as an electrophilic species. | MEP, AIM, NBO |

This table outlines the primary non-covalent interactions expected in this compound aggregates and the computational methods used to study them.

Conceptual Density Functional Theory (CDFT) for Reactivity Descriptors and Mechanistic Insights

Conceptual DFT (CDFT) provides a framework for quantifying chemical reactivity using various descriptors derived from the change in energy with respect to the number of electrons. nih.gov These descriptors offer powerful insights into the intrinsic reactivity of a molecule without the need to simulate a full reaction. researchgate.netnih.gov

Key global reactivity descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons. chimicatechnoacta.ru

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. crimsonpublishers.comchimicatechnoacta.ru

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. crimsonpublishers.com

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. researchgate.netmdpi.com

Local reactivity descriptors, such as the Fukui function f(r) , identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.netnih.gov By analyzing these CDFT descriptors for this compound, one can predict its reactive behavior and gain insights into potential reaction mechanisms. acs.org

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | Electron-attracting power. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to charge transfer. chimicatechnoacta.ru |

| Electrophilicity (ω) | ω = μ² / (2η) | Capacity to accept electrons; a good electrophile has a high ω. chimicatechnoacta.ru |

| Chemical Potential (μ) | μ = -χ | The escaping tendency of electrons from a system. chimicatechnoacta.ru |

| This table presents key Conceptual DFT descriptors. I and A represent the ionization potential and electron affinity, respectively, often approximated by -E(HOMO) and -E(LUMO). |

Applications and Functional Research of 5 2 Chloroethyl 1,3 Thiazole As an Academic Research Tool

5-(2-Chloroethyl)-1,3-thiazole as a Synthetic Intermediate in Organic Synthesis

The presence of a reactive chloroethyl group and an aromatic thiazole (B1198619) ring makes this compound a key intermediate in organic synthesis. smolecule.commdpi.com It provides a scaffold for the construction of a wide array of organic molecules, including advanced heterocyclic structures.

Precursor for Advanced Heterocyclic Scaffolds

The thiazole ring is a fundamental component of many biologically active compounds and functional materials. smolecule.comresearchgate.netrsc.org this compound is utilized as a starting material for synthesizing more complex heterocyclic systems. The chloroethyl side chain offers a reactive site for various chemical modifications, such as nucleophilic substitution reactions. This allows for the introduction of different functional groups, leading to the formation of diverse and elaborate heterocyclic scaffolds. rsc.org For instance, the thiazole moiety can be integrated into larger polycyclic aromatic systems or linked to other heterocyclic rings, creating novel structures with unique electronic and biological properties. nih.govmdpi.com

The synthesis of thiazole derivatives is a significant area of research due to their wide range of applications. kuey.net The Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides, is a classic method for forming the thiazole ring. beilstein-journals.orgresearchgate.net More contemporary methods focus on developing efficient and environmentally friendly protocols for synthesizing functionalized thiazoles. researchgate.net The reactivity of the chloroethyl group in this compound allows for its conversion into other functional groups, which can then participate in cyclization reactions to form new heterocyclic rings fused to the thiazole core.

Building Block in the Construction of Complex Organic Molecules

Beyond its role as a precursor for heterocyclic scaffolds, this compound is a valuable building block in the multistep synthesis of complex organic molecules. smolecule.combeilstein-journals.org Its bifunctional nature, with the reactive chloroethyl group and the thiazole ring, allows for sequential and controlled modifications. This makes it an essential component in the total synthesis of natural products and the design of novel synthetic molecules with desired properties. rsc.org

The chloroethyl group can be transformed into various other functionalities, such as amines, azides, or alkynes, which can then be used in coupling reactions to build larger molecular architectures. mdpi.comnih.gov For example, the chloroethyl group can be converted to an aminoethyl group, which can then be acylated or used in the formation of amides or ureas. mdpi.comnih.gov This versatility allows chemists to strategically incorporate the thiazole unit into a wide range of molecular frameworks.

Exploration of this compound in Materials Science

The unique electronic properties of the thiazole ring have led to the exploration of this compound and its derivatives in the field of materials science. smolecule.com Thiazole-containing compounds have shown potential in the development of functional materials with applications in electronics and optoelectronics. ontosight.ainii.ac.jp

Incorporation into Polymeric Systems for Functional Materials

The incorporation of this compound into polymeric systems can impart specific functionalities to the resulting materials. smolecule.com The chloroethyl group can serve as a reactive handle for polymerization or for grafting the thiazole unit onto existing polymer backbones. The resulting thiazole-containing polymers may exhibit enhanced thermal stability, conductivity, or other desirable properties. Research in this area is focused on synthesizing and characterizing these novel polymeric materials and evaluating their potential applications.

Development of Optoelectronic Materials Based on Thiazole Derivatives

Thiazole derivatives are being actively investigated for their potential use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). ontosight.ainii.ac.jpnih.gov The electron-rich nature of the thiazole ring can be tuned by introducing various substituents, allowing for the design of materials with specific electronic and optical properties. mdpi.com For instance, thiazolo[5,4-d]thiazole (B1587360) (TT)-based derivatives have been explored as hole-selective materials in perovskite solar cells, demonstrating the potential of thiazole-based compounds in this field. nih.gov

| Application Area | Specific Use of Thiazole Derivatives | Key Research Findings | Reference |

| Organic Solar Cells | Hole-selective layers in perovskite solar cells | Thiazolo[5,4-d]thiazole derivatives improved power conversion efficiency. | nih.gov |

| Dye-Sensitized Solar Cells | Donor-π-acceptor dyes | Thiazole-based dyes with long conjugated bridges showed enhanced light absorption. | researchgate.net |

| Organic Electronics | n-type semiconductors in organic field-effect transistors (OFETs) | Thiazole-containing polymers exhibited improved electron-transporting properties. | nii.ac.jp |

Role of this compound in Catalysis (e.g., as a Ligand Component in Metal Catalysis)

While the direct application of this compound in catalysis is not extensively documented, the broader class of thiazole and thiazoline (B8809763) derivatives has been recognized for its potential as ligands in metal-catalyzed reactions. rsc.org The nitrogen and sulfur atoms in the thiazole ring can coordinate with metal centers, making them suitable candidates for ligand design. rsc.org

Thiazoline derivatives, which are structurally related to thiazoles, have been used as ligands in transition metal-catalyzed coupling reactions and asymmetric catalysis. rsc.org The ability to functionalize the thiazole ring allows for the synthesis of a variety of ligands with tailored steric and electronic properties. This can influence the activity and selectivity of the metal catalyst in various organic transformations. Further research may explore the modification of this compound to create novel ligands for specific catalytic applications.

Challenges and Future Research Directions for 5 2 Chloroethyl 1,3 Thiazole

Development of Novel and Highly Efficient Synthetic Routes for 5-(2-Chloroethyl)-1,3-thiazole

The classical Hantzsch thiazole (B1198619) synthesis, while foundational, often involves harsh conditions and can lead to difficulties in purification. For a building block like this compound to be widely adopted, the development of more efficient, sustainable, and scalable synthetic methods is paramount. Future research should focus on modern synthetic strategies that address the limitations of traditional methods.

Key areas for development include:

One-Pot Syntheses: Designing multi-component reactions where starting materials are converted to the final product in a single reaction vessel can significantly improve efficiency by reducing intermediate isolation steps, solvent waste, and reaction time. bepls.com

Catalyst-Free and Green Solvents: Exploring reactions that proceed under catalyst-free conditions or in environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) aligns with the principles of green chemistry. bepls.comresearchgate.net Such protocols would reduce the environmental impact and cost of synthesis. jneonatalsurg.com

Microwave-Assisted Synthesis: The use of microwave irradiation can often dramatically reduce reaction times and improve yields compared to conventional heating methods. bepls.comnih.gov Applying this technology to the synthesis of this compound could provide a rapid and efficient route to this compound.

Table 1: Comparison of Synthetic Approaches for Thiazole Derivatives

| Method | Typical Conditions | Advantages | Challenges Addressed for this compound |

|---|---|---|---|

| Hantzsch Synthesis | Refluxing α-haloketones with thioamides | Well-established, versatile | Need for improved efficiency and milder conditions |

| One-Pot Reactions | Multiple components, single vessel, often with a catalyst | High atom economy, reduced waste, operational simplicity | Streamlining the synthesis from simple precursors |

| Green Chemistry Protocols | Water or PEG as solvent, catalyst-free | Environmentally friendly, lower cost, safer | Reducing hazardous solvent use and metal catalysts |

| Microwave-Assisted Synthesis | Microwave irradiation | Rapid reaction times, often higher yields | Accelerating the rate of synthesis for high-throughput applications|

Investigation of Unexplored Reactivity Patterns and Synthetic Transformations of this compound

The reactivity of this compound is largely dictated by two key features: the electrophilic carbon attached to the chlorine atom and the aromatic thiazole ring. While nucleophilic substitution of the chloride is a predictable transformation, a vast landscape of reactivity remains to be explored.

Future research could productively focus on:

Cross-Coupling Reactions: The thiazole ring can be a substrate for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Investigating these reactions at different positions on the thiazole ring of this compound would open up pathways to a wide array of novel derivatives with extended π-systems or complex substituents.

C-H Functionalization: Direct functionalization of the C-H bonds on the thiazole ring is a highly desirable, atom-economical strategy. Developing selective C-H activation protocols for this specific molecule would be a significant advance over traditional methods that require pre-functionalization.

Transformations of the Chloroethyl Side Chain: Beyond simple substitution, the chloroethyl group could be used in more complex transformations, such as eliminations to form a vinylthiazole intermediate, which could then undergo various cycloadditions or polymerizations.

Table 2: Potential Unexplored Reactions for this compound

| Reaction Type | Potential Reagents | Research Goal |

|---|---|---|

| Suzuki Coupling | Arylboronic acids, Palladium catalyst | Synthesis of aryl-substituted thiazoles |

| Heck Coupling | Alkenes, Palladium catalyst | Synthesis of vinyl-substituted thiazoles |

| Direct C-H Arylation | Aryl halides, Palladium or Rhodium catalyst | Efficient, atom-economical synthesis of arylthiazoles |

| Radical Cyclization | Radical initiators | Formation of novel bicyclic thiazole-containing systems |

Advancements in In Situ Spectroscopic Characterization of this compound Reactions

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions, maximizing yields, and ensuring process safety. The application of in situ spectroscopic techniques allows for real-time monitoring of reacting species, providing invaluable mechanistic and kinetic data without the need for quenching and sampling.

Future research in this area should involve:

Real-Time NMR and IR Spectroscopy: Employing techniques like Rapid-Scan, Stop-Flow NMR, or FT-IR spectroscopy to monitor the formation of this compound via a novel synthetic route or to study its subsequent transformations. acs.orgtandfonline.com This can help identify transient intermediates and determine reaction kinetics.

Raman Spectroscopy: This technique can be particularly useful for monitoring reactions in heterogeneous mixtures or for observing changes in vibrational modes of the thiazole ring as it undergoes functionalization.

Kinetic Studies: The data obtained from in situ spectroscopy can be used to build detailed kinetic models of the reactions, enabling precise control over the reaction outcome and facilitating scale-up.

Table 3: Spectroscopic Techniques for In Situ Reaction Analysis

| Technique | Information Provided | Application to this compound Reactions |

|---|---|---|

| NMR Spectroscopy | Structural information on reactants, intermediates, and products | Tracking the conversion of starting materials and identifying key intermediates. tandfonline.com |

| FT-IR Spectroscopy | Changes in functional groups | Monitoring the disappearance of starting material functional groups and the appearance of product groups. nih.gov |

| Raman Spectroscopy | Vibrational modes, useful for aqueous and solid-phase systems | Studying reaction kinetics and mechanisms, especially for catalyst behavior. |

| UV-Vis Spectroscopy | Changes in electronic transitions, chromophores | Monitoring reactions that involve a change in conjugation or color. |

Computational Design and Prediction of Novel this compound Derivatives with Tunable Properties

Computational chemistry provides a powerful toolkit for predicting the properties of molecules before they are synthesized, saving significant time and resources. imist.maacs.org By applying quantum chemical calculations, researchers can design novel derivatives of this compound with specific, tailored properties.

Future computational research should aim to:

Employ Density Functional Theory (DFT): Use DFT to calculate the geometric and electronic structures, spectroscopic properties (NMR, UV-Vis), and reactivity descriptors (HOMO-LUMO gaps, electrostatic potential maps) of potential derivatives. nih.govmdpi.com

Predict Material Properties: Computationally screen libraries of virtual derivatives for properties relevant to materials science, such as band gaps for organic semiconductors, or interaction energies with metal surfaces for corrosion inhibitors. acs.orgmdpi.com

Guide Synthesis: Use computational results to predict the most likely sites of reaction for different types of reagents, thus guiding the development of synthetic strategies for new and complex molecules. acs.org

Table 4: Computational Methods and Predictable Properties

| Computational Method | Predicted Properties | Potential Application for Derivatives |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, HOMO/LUMO energies, spectral properties | Designing derivatives with specific electronic and optical properties. mdpi.com |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra | Predicting the color and photophysical behavior of new materials. mdpi.com |

| Molecular Dynamics (MD) | Adsorption behavior, conformational analysis | Simulating the interaction of derivatives with surfaces or biomolecules. acs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with activity | Predicting the potential efficacy of derivatives for specific applications. nih.gov |

Expanding the Scope of Non-Biological Applications for this compound in Chemical Research

While thiazole derivatives are heavily researched for medicinal applications, their inherent electronic and structural features make them attractive for a range of non-biological applications. nih.govrsc.org A significant future direction is to systematically explore the utility of this compound as a building block for functional materials.

Potential areas for exploration include:

Organic Electronics: The thiazole ring is an electron-rich heterocycle that can be incorporated into conjugated polymers or small molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The chloroethyl group provides a convenient handle for polymerization or further functionalization.

Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and sulfur atoms are often effective corrosion inhibitors for metals. acs.org Derivatives of this compound could be synthesized and tested for their ability to form protective films on metal surfaces.

Ligands for Catalysis: The nitrogen and sulfur atoms of the thiazole ring can coordinate to metal centers. Novel ligands could be designed from this compound for use in asymmetric catalysis or other catalytic transformations.

Table 5: Potential Non-Biological Applications

| Application Area | Rationale | Key Structural Feature |

|---|---|---|

| Organic Electronics | Thiazole is a component of conjugated systems. | The π-system of the thiazole ring. |

| Corrosion Inhibition | Nitrogen and sulfur atoms can adsorb onto metal surfaces. acs.org | The lone pairs on the N and S atoms. |

| Catalysis | The thiazole moiety can act as a ligand for transition metals. | The heteroatoms providing coordination sites. |

| Functional Polymers | The chloroethyl group allows for incorporation into polymer chains. | The reactive chloroethyl side chain. |

By pursuing these avenues of research, the chemical community can significantly enhance the value and utility of this compound, transforming it from a mere catalogue chemical into a versatile and widely used building block for innovation.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.